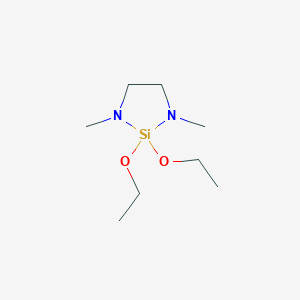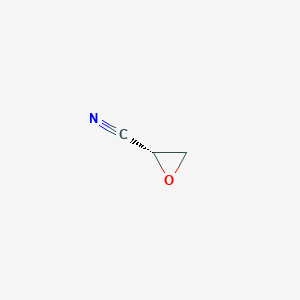
(R)-Oxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Oxirane-2-carbonitrile is a chiral organic compound characterized by the presence of an oxirane (epoxide) ring and a nitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Asymmetric Epoxidation: One common method for synthesizing ®-Oxirane-2-carbonitrile involves the asymmetric epoxidation of alkenes using chiral catalysts. This method ensures the formation of the desired enantiomer with high enantiomeric excess.
Nitrile Addition: Another approach involves the addition of a nitrile group to an oxirane precursor under controlled conditions to yield ®-Oxirane-2-carbonitrile.
Industrial Production Methods:
Catalytic Processes: Industrial production often employs catalytic processes that utilize chiral catalysts to achieve high yields and selectivity. These processes are optimized for large-scale production to meet industrial demands.
Types of Reactions:
Oxidation: ®-Oxirane-2-carbonitrile can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitrile group can yield primary amines, which are valuable intermediates in organic synthesis.
Substitution: The epoxide ring can participate in nucleophilic substitution reactions, resulting in the formation of a wide range of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used for the reduction of the nitrile group.
Nucleophiles: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under mild conditions.
Major Products:
Oxidized Derivatives: Products of oxidation reactions include various carbonyl compounds.
Amines: Reduction of the nitrile group yields primary amines.
Substituted Epoxides: Nucleophilic substitution reactions produce a variety of substituted epoxides.
Chemistry:
Synthesis of Chiral Intermediates: ®-Oxirane-2-carbonitrile is used as a building block in the synthesis of chiral intermediates for pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is employed in studies investigating enzyme inhibition mechanisms due to its reactive epoxide ring.
Medicine:
Drug Development: ®-Oxirane-2-carbonitrile derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry:
Polymer Synthesis: The compound is used in the synthesis of specialty polymers with unique properties.
Molecular Targets and Pathways:
Epoxide Ring Reactivity: The epoxide ring of ®-Oxirane-2-carbonitrile can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This reactivity is exploited in enzyme inhibition studies.
Nitrile Group Interactions: The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to various molecular targets.
Vergleich Mit ähnlichen Verbindungen
(S)-Oxirane-2-carbonitrile: The enantiomer of ®-Oxirane-2-carbonitrile, differing in its chiral configuration.
Epoxybutane: A structurally similar compound with an epoxide ring but lacking the nitrile group.
Cyanoethane: Contains a nitrile group but lacks the epoxide ring.
Uniqueness:
Chirality: The chiral nature of ®-Oxirane-2-carbonitrile distinguishes it from many other epoxides and nitriles, making it valuable in asymmetric synthesis.
Dual Functional Groups: The presence of both an epoxide ring and a nitrile group provides unique reactivity patterns not found in simpler compounds.
Eigenschaften
CAS-Nummer |
918826-64-9 |
|---|---|
Molekularformel |
C3H3NO |
Molekulargewicht |
69.06 g/mol |
IUPAC-Name |
(2R)-oxirane-2-carbonitrile |
InChI |
InChI=1S/C3H3NO/c4-1-3-2-5-3/h3H,2H2/t3-/m1/s1 |
InChI-Schlüssel |
RSHIVZARDAPEDE-GSVOUGTGSA-N |
Isomerische SMILES |
C1[C@H](O1)C#N |
Kanonische SMILES |
C1C(O1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


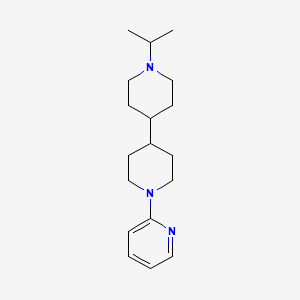
![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)

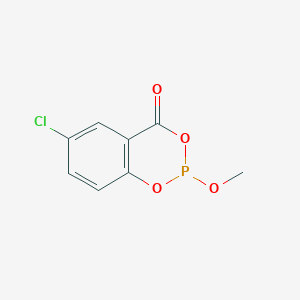
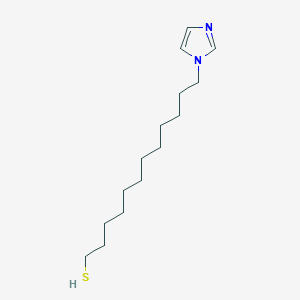
![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)

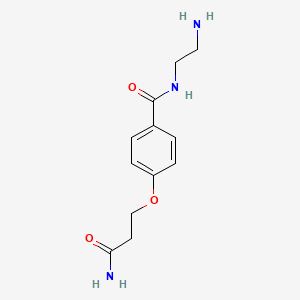
![3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B12614651.png)

